

In-Depth Technical Guide: Thermal Stability of Disodium Edetate Dihydrate via Thermogravimetric Analysis

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Compound of Interest

Compound Name: Disodium edetate dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of **disodium edetate dihydrate** ($\text{Na}_2\text{EDTA} \cdot 2\text{H}_2\text{O}$), a widely used chelating agent in the pharmaceutical and chemical industries. Through a detailed examination of its thermogravimetric analysis (TGA), this document outlines the material's decomposition pathway, presents quantitative data in a structured format, and provides detailed experimental protocols for reproducibility.

Introduction to the Thermal Stability of Disodium Edetate Dihydrate

Disodium edetate dihydrate is a stable crystalline solid under ambient conditions. However, its stability is significantly influenced by temperature. Understanding its thermal decomposition behavior is critical for applications involving elevated temperatures, such as in manufacturing processes, formulation development, and long-term storage stability assessments.

Thermogravimetric analysis is a key analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

The thermal decomposition of **disodium edetate dihydrate** is a multi-step process. The initial stage involves the loss of its two molecules of water of hydration, followed by the

decomposition of the anhydrous salt at higher temperatures. The decomposition of the organic portion of the molecule results in the evolution of various gaseous products.

Quantitative Thermogravimetric Analysis Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of **disodium edetate dihydrate**. The data represents a typical thermal decomposition profile under an inert atmosphere.

Decomposition Stage	Temperature Range (°C)	Peak Temperature (°C) (DTG)	Mass Loss (%)	Description
Stage 1: Dehydration	50 - 150	~120	~9.7	Loss of two water molecules ($\text{Na}_2\text{EDTA} \cdot 2\text{H}_2\text{O} \rightarrow \text{Na}_2\text{EDTA} + 2\text{H}_2\text{O}$). The theoretical mass loss for two water molecules is 9.68%.
Stage 2: Decomposition of Anhydrous Salt	250 - 450	~390	~55-60	Decomposition of the anhydrous disodium edetate, leading to the formation of sodium carbonate and various gaseous products.
Final Residue	> 450	-	~30-35	The primary residual product is sodium carbonate (Na_2CO_3).

Experimental Protocols for Thermogravimetric Analysis

This section details the methodology for conducting a thermogravimetric analysis of **disodium edetate dihydrate** to obtain reliable and reproducible data.

3.1. Instrumentation and Materials

- **Thermogravimetric Analyzer:** A calibrated thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.
- **Sample:** High-purity **disodium edetate dihydrate** ($\text{Na}_2\text{EDTA}\cdot 2\text{H}_2\text{O}$), crystalline powder.
- **Crucibles:** Inert crucibles, typically made of alumina (Al_2O_3) or platinum (Pt).
- **Purge Gas:** High-purity inert gas, such as nitrogen or argon, with a consistent flow rate.

3.2. Experimental Procedure

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **disodium edetate dihydrate** sample into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.
- **Instrument Setup:**
 - Place the sample crucible onto the TGA balance.
 - Seal the furnace and begin purging with the inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to ensure an inert atmosphere and remove any air.
- **Thermal Program:**
 - Equilibrate the sample at a starting temperature of 30°C.
 - Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
- **Data Acquisition:** Continuously record the sample mass and temperature throughout the experiment. The derivative of the mass loss with respect to time (DTG curve) should also be

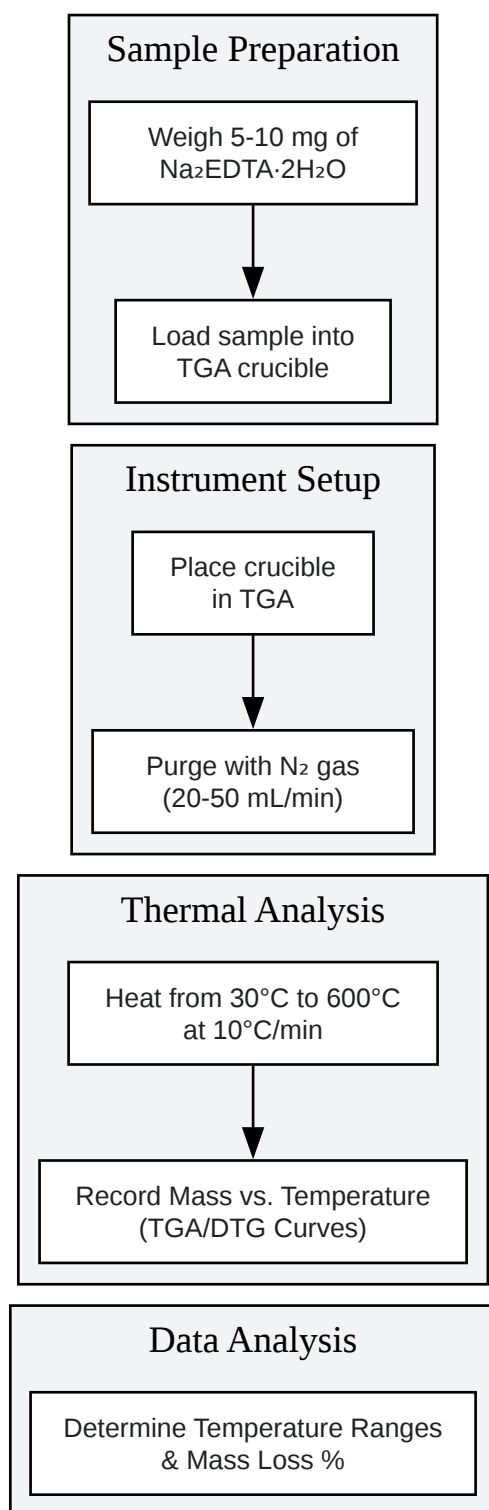
recorded to identify the temperatures of maximum decomposition rates.

- Post-Analysis: Analyze the resulting TGA and DTG curves to determine the onset and peak temperatures of decomposition, as well as the percentage of mass loss for each step.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

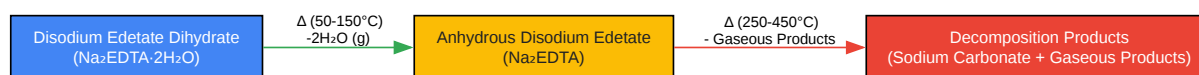


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TGA Experimental Workflow Diagram

4.2. Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of **disodium edetate dihydrate**.



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Decomposition Pathway of Na₂EDTA·2H₂O

Discussion of Thermal Decomposition

The thermogravimetric analysis of **disodium edetate dihydrate** reveals a distinct two-step decomposition process.

Step 1: Dehydration The first mass loss, occurring at approximately 50-150°C, corresponds to the loss of the two water molecules of hydration. The experimental mass loss of around 9.7% is in close agreement with the theoretical value of 9.68%, confirming the complete removal of water to form anhydrous disodium edetate. This dehydration step is an endothermic process.

Step 2: Decomposition of the Anhydrous Salt The second and more significant mass loss begins at around 250°C and is attributed to the decomposition of the anhydrous Na₂EDTA molecule. This process is complex and involves the breakdown of the organic backbone of the EDTA molecule. The decomposition is largely complete by 450°C. The gaseous products evolved during this stage may include nitrogen oxides, carbon monoxide, carbon dioxide, and other volatile organic fragments. The solid residue remaining after this stage is primarily sodium carbonate (Na₂CO₃), which is stable at these temperatures. The decomposition of the anhydrous salt is an exothermic process.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of **disodium edetate dihydrate** based on thermogravimetric analysis. The quantitative data, experimental protocols, and visual representations of the workflow and decomposition pathway offer valuable information for researchers, scientists, and drug development professionals. A thorough

understanding of the thermal behavior of this important excipient is essential for ensuring product quality, stability, and safety in various applications. The presented data indicates that while the hydrated form is stable at ambient temperatures, it undergoes complete dehydration below 150°C, and the anhydrous form decomposes significantly above 250°C. These thermal characteristics should be carefully considered during process development and formulation design.

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